Pentadecan-8-amine chemical properties and structure
Pentadecan-8-amine chemical properties and structure
An In-depth Technical Guide to Pentadecan-8-amine: Structure, Properties, and Applications
Abstract
Pentadecan-8-amine (CAS No. 18618-64-9) is a long-chain aliphatic primary amine characterized by a fifteen-carbon backbone with an amine group located at the eighth position. This symmetrical structure imparts specific physicochemical properties that make it a valuable intermediate in various fields of chemical synthesis. This guide provides a comprehensive technical overview of Pentadecan-8-amine, detailing its chemical structure, physicochemical properties, spectroscopic profile, and a validated synthesis protocol. Furthermore, it explores its emerging applications, particularly in the realm of organic electronics, and outlines essential safety and handling procedures. This document is intended for researchers, chemists, and material scientists who require a detailed understanding of this compound for developmental and experimental work.
Chemical Structure and Nomenclature
Pentadecan-8-amine is a primary amine with a simple yet distinct structure. The amine functional group is positioned centrally on a 15-carbon saturated alkyl chain. This placement distinguishes it from terminal amines (1-aminoalkanes) and influences its reactivity and physical properties.
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Synonyms : 8-Aminopentadecane, 1-Heptyloctylamine, 8-Pentadecanamine[2][3][4][6]
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Canonical SMILES : CCCCCCCC(CCCCCCC)N[3]
Physicochemical Properties
The physical and chemical properties of Pentadecan-8-amine are tabulated below. These properties are essential for determining appropriate solvents, reaction conditions, and purification methods.
| Property | Value | Source(s) |
| Molecular Weight | 227.44 g/mol | [2][3][5][7] |
| Appearance | Light yellow to brown clear liquid | [3] |
| Boiling Point | 299.3°C @ 760 mmHg157°C @ 12 Torr117°C @ 2 mmHg | [5][6][6][4] |
| Density | 0.811 g/cm³ | [5][6] |
| Refractive Index (n²⁰/D) | 1.44 - 1.447 | [4][5] |
| Flash Point | 131.1°C | [5][6] |
| Vapor Pressure | 0.00184 mmHg @ 25°C | [5][6] |
| Topological Polar Surface Area | 26.02 Ų | [3][5] |
| logP (Octanol/Water Partition) | 5.735 | [5][6] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
Spectroscopic Profile
Spectroscopic analysis is critical for the verification of the structure and purity of Pentadecan-8-amine. The expected spectral characteristics are as follows.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of a primary aliphatic amine like Pentadecan-8-amine is characterized by several key absorptions:
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N-H Stretching : As a primary amine, it is expected to show two distinct, sharp-to-medium bands in the 3400-3250 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations.[8]
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C-H Stretching : Strong, sharp absorptions between 3000 cm⁻¹ and 2850 cm⁻¹ are characteristic of the asymmetric and symmetric stretching of C-H bonds in the long alkyl chains.[9]
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N-H Bending (Scissoring) : A medium-to-strong absorption band is anticipated in the 1650-1580 cm⁻¹ range due to the in-plane bending of the -NH₂ group.[8]
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C-N Stretching : A weak or medium intensity band for the C-N stretch in an aliphatic amine typically appears in the 1250-1020 cm⁻¹ region.[8]
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N-H Wagging : A strong and characteristically broad band resulting from the out-of-plane N-H wag is expected between 910-665 cm⁻¹.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR : The proton spectrum will show a complex aliphatic region. The single proton on the carbon bearing the amine group (-CH(N)-) would appear deshielded relative to other methylene protons. The two protons of the -NH₂ group are expected to produce a broad signal, typically between 0.5-5.0 ppm, whose chemical shift is concentration and solvent dependent.[10] The terminal methyl groups (-CH₃) will appear as a triplet at the most upfield position.
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¹³C NMR : The carbon atom directly bonded to the nitrogen atom will be deshielded and is expected to appear in the 10-65 ppm range.[10] The remaining carbons of the two heptyl chains will produce a set of signals in the typical aliphatic region.
Mass Spectrometry
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Nitrogen Rule : In accordance with the nitrogen rule, the presence of a single nitrogen atom dictates that the molecular ion peak (M⁺) will have an odd mass-to-charge (m/z) ratio, appearing at m/z = 227.[10]
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Fragmentation Pattern : The dominant fragmentation pathway for aliphatic amines is alpha-cleavage.[10] This involves the homolytic cleavage of the C-C bond adjacent to the C-N bond, resulting in the loss of a heptyl radical (•C₇H₁₅) and the formation of a stable, resonance-stabilized iminium cation. This fragmentation would yield a major peak in the spectrum.
Synthesis and Purification
A primary and efficient route for the synthesis of Pentadecan-8-amine is the reductive amination of its corresponding ketone, 8-pentadecanone (CAS No. 818-23-5), which is a known precursor.[3][5] This two-step, one-pot process is a cornerstone of amine synthesis due to its versatility and good yields.
Experimental Protocol: Reductive Amination of 8-Pentadecanone
Causality : This protocol is chosen for its directness. The formation of an imine intermediate from the ketone and an ammonia source, followed by in-situ reduction, is a highly effective method for creating a secondary amine center. A hydride-based reducing agent like sodium borohydride is selective for the imine functional group in the presence of the ketone, though controlling the initial reaction conditions is key.
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Imine Formation : To a solution of 8-pentadecanone in a suitable protic solvent (e.g., methanol or ethanol), add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol. The reaction is typically stirred at room temperature to facilitate the formation of the 8-pentadecanimine intermediate.
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Reduction : Once imine formation is established (monitored by TLC or GC-MS), a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) is added portion-wise to the reaction mixture. The temperature should be controlled with an ice bath to manage the exothermic reaction.
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Workup : After the reduction is complete, the reaction is quenched by the slow addition of water or dilute acid. The solvent is removed under reduced pressure.
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Extraction : The aqueous residue is made basic with an aqueous solution of NaOH and extracted multiple times with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate).
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Purification : The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated. The crude Pentadecan-8-amine can be purified by vacuum distillation, which is appropriate given its high boiling point at atmospheric pressure.[4][6]
Applications and Research Interest
While broadly useful as a synthetic intermediate in fine chemicals and medicinal chemistry, Pentadecan-8-amine has garnered specific interest in materials science.[1]
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Organic Electronics : It is explicitly recognized for its application as a material in the development of organic photovoltaic (OPV) and organic field-effect transistor (OFET) technologies.[7] In this context, long-chain amines can function as surface modifiers, charge transport layer components, or precursors for more complex organic semiconductors. Its role is crucial for advancing high-performance, next-generation electronic devices, including flexible electronics and displays.[7]
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Synthetic Intermediate : Its bifunctional nature (a reactive amine group and long, lipophilic alkyl chains) makes it a versatile building block for creating specialized chemicals, such as surfactants, corrosion inhibitors, and active pharmaceutical ingredients (APIs).[1]
Safety and Handling
Pentadecan-8-amine requires careful handling due to its potential hazards. The toxicological properties have not been fully investigated, warranting caution.[11]
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Hazard Identification : The compound may cause irritation to the eyes, skin, respiratory tract, and digestive tract.[11] Some suppliers classify it with the GHS signal word "Danger" and the hazard statement H314, indicating it can cause severe skin burns and eye damage.[2]
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Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection to prevent skin and eye contact.[12]
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Handling Procedures : Use only with adequate ventilation to avoid inhalation.[11] Wash hands and exposed skin thoroughly after handling. Contaminated clothing should be removed and laundered before reuse.[11][13]
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Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11] Keep away from incompatible substances.
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First Aid :
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Inhalation : Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[13]
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Skin Contact : Immediately wash off with soap and plenty of water and consult a physician.[13]
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Eye Contact : Rinse eyes thoroughly with plenty of water for several minutes.[13]
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Ingestion : Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[13]
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Conclusion
Pentadecan-8-amine is a structurally simple yet functionally significant long-chain primary amine. Its well-defined physicochemical properties and clear spectroscopic signatures make it a straightforward compound to identify and work with. The established synthesis via reductive amination from 8-pentadecanone provides a reliable and scalable production route. While its utility as a general chemical intermediate is clear, its emerging role in the formulation of materials for organic electronics highlights its potential for contributing to advanced technologies. Adherence to strict safety protocols is mandatory when handling this compound to mitigate its irritant and corrosive properties.
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